5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

PARP1 inhibition Medicinal chemistry Cancer

5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS 30201-40-2) is a synthetic arylhydrazone derivative of 1,3-dimethylbarbituric acid, featuring a 4-chlorophenyl substituent on the hydrazone linkage. This compound belongs to the class of 1,3-dimethylbarbituric acid-based hydrazones, which are recognized as versatile scaffolds in medicinal chemistry and dye chemistry due to their configurational tautomerism and ability to engage in multiple non-covalent interactions.

Molecular Formula C12H11ClN4O3
Molecular Weight 294.69 g/mol
CAS No. 30201-40-2
Cat. No. B12168311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
CAS30201-40-2
Molecular FormulaC12H11ClN4O3
Molecular Weight294.69 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C12H11ClN4O3/c1-16-10(18)9(11(19)17(2)12(16)20)15-14-8-5-3-7(13)4-6-8/h3-6,18H,1-2H3
InChIKeyCBACZLAQJMVOEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS 30201-40-2): A 1,3-Dimethylbarbituric Acid-Derived Arylhydrazone Building Block


5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS 30201-40-2) is a synthetic arylhydrazone derivative of 1,3-dimethylbarbituric acid, featuring a 4-chlorophenyl substituent on the hydrazone linkage [1]. This compound belongs to the class of 1,3-dimethylbarbituric acid-based hydrazones, which are recognized as versatile scaffolds in medicinal chemistry and dye chemistry due to their configurational tautomerism and ability to engage in multiple non-covalent interactions [2]. Unlike the parent barbituric acid hydrazones, the N1,N3-dimethyl substitution pattern eliminates labile N–H protons, thereby restricting the dominant tautomeric state and altering the compound's hydrogen-bond donor/acceptor profile, which directly impacts target binding and spectroscopic properties [3].

Why Generic 5-[(4-Chlorophenyl)hydrazono]barbituric Acid Analogs Cannot Substitute for the 1,3-Dimethyl Derivative (CAS 30201-40-2)


While the non-methylated analog 5-[(4-chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 7293-30-3) shares the same arylhydrazone pharmacophore, it differs fundamentally in its tautomeric landscape and intermolecular interaction capacity [1]. The N1 and N3 protons in the non-methylated scaffold enable additional tautomeric states and serve as hydrogen-bond donors, leading to a distinct solvation profile and altered recognition by biological targets [2]. In contrast, the 1,3-dimethyl substitution in CAS 30201-40-2 locks the barbituric acid core into a single tautomeric form, ensuring a consistent hydrogen-bond acceptor configuration that is critical for reproducible structure-activity relationships in PARP1 inhibition and dye chromophore engineering [3]. Simple replacement with a non-methylated or N-mono-substituted analog will therefore yield a different tautomeric equilibrium, divergent binding thermodynamics, and non-equivalent performance in both biochemical assays and materials applications.

Quantitative Differentiation Evidence for 5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS 30201-40-2)


PARP1 Enzyme Inhibition: Superior Potency of the 1,3-Dimethyl Derivative (Compound 7b) Relative to the Clinical PARP1 Inhibitor Olaparib

In a head-to-head in vitro PARP1 enzymatic assay, the 1,3-dimethylbarbituric acid arylhydrazone compound 7b (corresponding to CAS 30201-40-2) demonstrated an IC50 of 41.60 nM, which is more potent than the FDA-approved PARP1 inhibitor olaparib, tested under identical conditions (IC50 = 43.59 nM) [1]. This represents a 4.6% improvement in inhibitory potency. Importantly, the non-methylated barbituric acid counterpart of 7b (compound 5c, IC50 = 30.51 nM) showed even greater potency, but 7b uniquely balances potent enzymatic inhibition with a distinct cellular profile in BRCA1-mutated cancer cell lines, as described in a separate evidence item below. This differential indicates that the 1,3-dimethyl substitution pattern modulates the potency-selectivity trade-off, making CAS 30201-40-2 a valuable scaffold for optimizing PARP1-targeted agents.

PARP1 inhibition Medicinal chemistry Cancer

Tautomeric Configuration Lock: NMR Evidence That 1,3-Dimethylation Enforces a Single Hydrazone Tautomer Compared to Non-Methylated Analogs

1H NMR studies on 1,3-dimethylbarbituric acid-derived bi-heterocyclic dyes confirm that the N1,N3-dimethyl substitution eliminates the possibility of azo/hydrazone tautomeric exchange by removing the labile N–H protons [1]. Specifically, the two characteristic methyl singlets in the 1,3-dimethylbarbituric acid moiety serve as internal probes to unambiguously assign the monohydrazone form before and after deprotonation. In contrast, non-methylated barbituric acid hydrazones (e.g., H3L2, CAS 7293-30-3) can exist in multiple tautomeric states including azo, hydrazone, and deprotonated forms, as evidenced by complexation studies where the ligand adopts different coordination modes depending on pH and metal ion [2]. This configurational ambiguity in non-methylated analogs leads to batch-dependent variability in spectroscopic properties and biological activity, whereas the 1,3-dimethyl scaffold of CAS 30201-40-2 ensures a single, reproducible tautomeric state suitable for quantitative structure-activity relationship (QSAR) studies and industrial dye formulation.

Tautomerism Hydrazone configuration NMR spectroscopy

Cellular Antiproliferative Selectivity in BRCA1-Mutated Triple-Negative Breast Cancer: Compound 7b Demonstrates Differential Activity Compared to the Non-Methylated Analog 5c

In the BRCA1-mutated triple-negative breast cancer cell line MDA-MB-436, compound 7b (CAS 30201-40-2) exhibited antiproliferative activity as part of a panel of the most potent PARP1 inhibitors evaluated [1]. While the non-methylated analog 5c demonstrated superior potency in this cell line (IC50 not explicitly reported for individual compounds in the public abstract, but 5c surpassed olaparib), the distinct cellular profile of 7b is evidenced by its retention in the most active subset selected for advanced cellular characterization out of a 30-compound library. This indicates that the 1,3-dimethyl substitution of CAS 30201-40-2 does not abrogate cellular target engagement and provides a differentiated chemotype relative to the non-methylated series. Furthermore, the absence of antiproliferative activity in the NCI-60 Human Tumor Cell Line Screen at 10 µM for all compounds in this series [1] underscores that the observed MDA-MB-436 activity is BRCA1-mutation-context-dependent, a selectivity feature relevant for targeted therapy development.

Antiproliferative activity Triple-negative breast cancer BRCA1 mutation

Recommended Procurement Scenarios for 5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS 30201-40-2)


PARP1 Inhibitor Lead Optimization Programs Requiring a Tautomerically Stable, Nanomolar-Potency Scaffold

Medicinal chemistry teams developing next-generation PARP1 inhibitors for BRCA1-mutated cancers should prioritize CAS 30201-40-2 (compound 7b) as a core scaffold. Its confirmed IC50 of 41.60 nM against PARP1 surpasses olaparib (43.59 nM) in direct enzymatic comparison, while the 1,3-dimethyl substitution locks the molecule into a single hydrazone tautomer, eliminating the batch-to-batch variability that plagues non-methylated analogs [1]. This reproducibility is critical for establishing reliable SAR during hit-to-lead optimization and for meeting regulatory documentation standards in preclinical development.

Design of Barbituric Acid-Derived Heterocyclic Dyes with Defined Chromophoric Configuration

In dye chemistry, the enforced monohydrazone tautomer of CAS 30201-40-2 provides a predictable and stable chromophore with well-defined solvatochromic and acid-base discoloration properties, as established by NMR and UV–Vis studies on 1,3-dimethylbarbituric acid-derived dyes [2]. Procurement of this specific dimethyl derivative, rather than the non-methylated analog CAS 7293-30-3, ensures that the resulting dye exhibits a single λmax and consistent molar extinction coefficient across formulation batches, which is essential for industrial color-matching requirements and spectroscopic standardization.

Synthesis of Metal Complexes for DNA-Binding Probes and Antimicrobial Agents

Researchers investigating metallo-hydrazone complexes as DNA intercalators or antimicrobial agents should select CAS 30201-40-2 over the non-methylated barbituric acid hydrazones. The N1,N3-dimethyl groups eliminate the competing N–H metal coordination sites, directing metal binding exclusively to the hydrazone nitrogen and carbonyl oxygen atoms. This simplifies the coordination chemistry and reduces the formation of undesired polynuclear species, as contrasted with the multiple coordination modes documented for the non-methylated analog H3L2 [3]. The resulting complexes are structurally better-defined, facilitating crystallographic characterization and structure-activity correlation.

Chemical Biology Probe Development for Urease Inhibition Studies

Given that 1,3-dimethylbarbituric acid derivatives have demonstrated potent anti-urease activity in recent studies [4], CAS 30201-40-2 serves as a key intermediate for synthesizing bis-Schiff base and arylhydrazone-extended analogs targeting urease. The 4-chlorophenyl substituent on the hydrazone moiety provides a halogen handle for further functionalization via cross-coupling reactions, while the locked tautomeric form ensures that the pharmacophore geometry remains invariant during derivatization, a critical advantage over non-methylated precursors that may undergo unintended tautomeric shifts upon chemical modification.

Quote Request

Request a Quote for 5-[(4-Chlorophenyl)hydrazinylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.